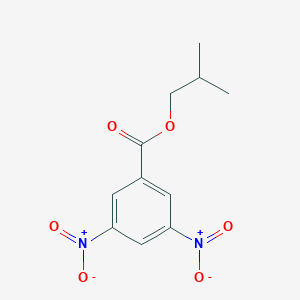

Benzoic acid, 3,5-dinitro-, isobutyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoic acid, 3,5-dinitro-, isobutyl ester, also known as DNBI, is a nitroaromatic compound that has been extensively studied for its applications in scientific research. DNBI is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 84-86°C. It is a powerful explosive that is used in military and civilian applications.

Applications De Recherche Scientifique

Benzoic acid, 3,5-dinitro-, isobutyl ester has been used extensively in scientific research as a model compound for the study of nitroaromatic explosives. Its explosive properties make it a useful tool for the development of detection methods and protective measures. Benzoic acid, 3,5-dinitro-, isobutyl ester has been studied for its effects on the environment, including its toxicity to aquatic organisms and its persistence in soil and water. Benzoic acid, 3,5-dinitro-, isobutyl ester has also been used as a reference standard for the analysis of other nitroaromatic compounds.

Mécanisme D'action

Benzoic acid, 3,5-dinitro-, isobutyl ester is a powerful explosive that undergoes rapid decomposition when exposed to heat, shock, or friction. The explosive decomposition of Benzoic acid, 3,5-dinitro-, isobutyl ester releases a large amount of energy in the form of heat and gas. The mechanism of action of Benzoic acid, 3,5-dinitro-, isobutyl ester involves the rapid formation and expansion of gas bubbles, which generate a shock wave that can cause damage to surrounding structures.

Effets Biochimiques Et Physiologiques

Benzoic acid, 3,5-dinitro-, isobutyl ester is a toxic compound that can cause damage to cells and tissues. Its toxic effects are related to the formation of reactive oxygen species, which can cause oxidative damage to biomolecules such as DNA, proteins, and lipids. Benzoic acid, 3,5-dinitro-, isobutyl ester has been shown to induce apoptosis and necrosis in cells, and it has been implicated in the development of cancer and other diseases.

Avantages Et Limitations Des Expériences En Laboratoire

Benzoic acid, 3,5-dinitro-, isobutyl ester is a useful tool for the study of explosives, but its explosive properties also pose a risk to researchers. The handling and storage of Benzoic acid, 3,5-dinitro-, isobutyl ester require special precautions, including the use of protective equipment and the implementation of safety protocols. Benzoic acid, 3,5-dinitro-, isobutyl ester is also a relatively expensive compound, and its low yield makes it difficult to obtain in large quantities.

Orientations Futures

For the study of Benzoic acid, 3,5-dinitro-, isobutyl ester include the development of new synthetic methods, the study of its environmental fate and toxicity, and its use as a reference standard for the analysis of other nitroaromatic compounds.

Méthodes De Synthèse

Benzoic acid, 3,5-dinitro-, isobutyl ester can be synthesized by the nitration of isobutylbenzene with nitric acid and sulfuric acid. The reaction produces a mixture of isomers, which can be separated by chromatography. The yield of Benzoic acid, 3,5-dinitro-, isobutyl ester is typically low, and the process requires careful control of temperature, concentration, and reaction time.

Propriétés

Numéro CAS |

10478-01-0 |

|---|---|

Nom du produit |

Benzoic acid, 3,5-dinitro-, isobutyl ester |

Formule moléculaire |

C11H12N2O6 |

Poids moléculaire |

268.22 g/mol |

Nom IUPAC |

2-methylpropyl 3,5-dinitrobenzoate |

InChI |

InChI=1S/C11H12N2O6/c1-7(2)6-19-11(14)8-3-9(12(15)16)5-10(4-8)13(17)18/h3-5,7H,6H2,1-2H3 |

Clé InChI |

BIDNGDDDZYVORY-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

CC(C)COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Autres numéros CAS |

10478-01-0 |

Synonymes |

Benzoic acid, 3,5-dinitro-, 2-Methylpropyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)